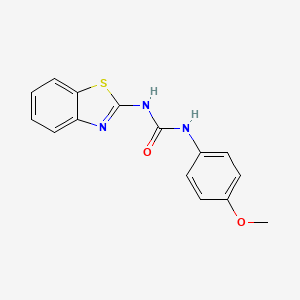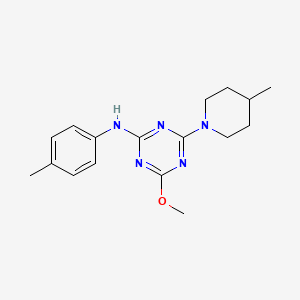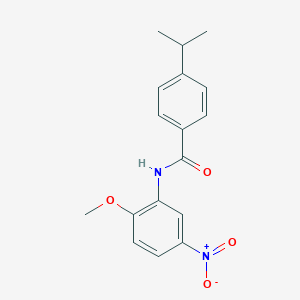![molecular formula C17H19ClN2O3 B5732308 N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B5732308.png)
N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea (CDEU) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDEU is a urea derivative that has been synthesized through a multi-step process, and its unique chemical structure has led to its use in various biochemical and physiological studies. In
作用机制
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that is essential for cell division, and its inhibition can lead to cell cycle arrest and apoptosis. N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea has also been found to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea has been shown to exhibit various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-angiogenic activities. N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea has also been found to exhibit potent antioxidant activity, which is essential for the prevention of oxidative stress-induced damage.
实验室实验的优点和局限性
One of the primary advantages of N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea for lab experiments is its potent anti-tumor activity, which makes it an ideal compound for the study of cancer. Additionally, N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea has a relatively simple synthesis process, which makes it easily accessible for researchers. However, one of the limitations of N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea is its low solubility in water, which can make it challenging to use in certain experiments.
未来方向
There are several future directions for research on N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea, including the study of its potential applications in the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of novel N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea derivatives with improved solubility and potency is an area of active research. The exploration of the mechanism of action of N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea and its potential interactions with other compounds is also an area of interest for future research.
Conclusion
In conclusion, N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea is a urea derivative that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea involves several steps, and its unique chemical structure has led to its use in various biochemical and physiological studies. N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea has been extensively used in scientific research, primarily in the study of cancer, and has been found to exhibit various biochemical and physiological effects. While N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea has several advantages for lab experiments, it also has some limitations. However, the potential applications of N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea in the treatment of various diseases and the development of novel derivatives make it an area of active research.
合成方法
The synthesis of N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea involves several steps, including the reaction of 4-chlorobenzylamine with 3,4-dimethoxyphenyl isocyanate to form 4-chloro-N-(3,4-dimethoxyphenyl)benzylamine. This intermediate compound is then reacted with phosgene to form the corresponding carbamoyl chloride, which is further reacted with ethylene diamine to produce N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea. The overall yield of the synthesis process is approximately 50%, and the purity of the final product can be achieved through recrystallization.
科学研究应用
N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea has been extensively used in scientific research due to its potential applications in various fields. One of the primary research areas where N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea has been utilized is in the study of cancer. N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea has been shown to exhibit potent anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, N-[2-(4-chlorophenyl)ethyl]-N'-(3,4-dimethoxyphenyl)urea has been found to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the prevention of cancer.
属性
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]-3-(3,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c1-22-15-8-7-14(11-16(15)23-2)20-17(21)19-10-9-12-3-5-13(18)6-4-12/h3-8,11H,9-10H2,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKWYQYOSFSKBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NCCC2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797636 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[2-(4-Chlorophenyl)ethyl]-3-(3,4-dimethoxyphenyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}indoline](/img/structure/B5732236.png)


![N-({2-methyl-1-[2-(3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5732262.png)

![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5732274.png)


![6-ethyl-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5732284.png)
![5'-butylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5732290.png)
![5-ethyl-10,10-dimethyl-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e]tetrazolo[1,5-c]pyrimidine](/img/structure/B5732300.png)
![N'-[(4-chlorophenyl)acetyl]-2,4-dimethoxybenzohydrazide](/img/structure/B5732311.png)
![1-[(2-chlorophenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5732312.png)